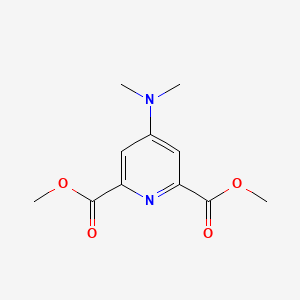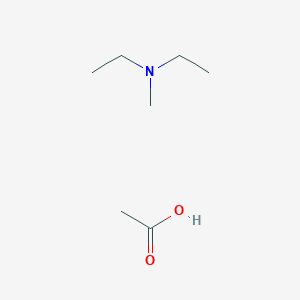
acetic acid;N-ethyl-N-methylethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;N-ethyl-N-methylethanamine is a compound that combines the properties of acetic acid and N-ethyl-N-methylethanamine. Acetic acid, systematically named ethanoic acid, is a colorless liquid organic compound with a pungent smell and a chemical formula of CH₃COOH . . This compound is of interest due to its unique combination of acidic and basic properties, making it useful in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;N-ethyl-N-methylethanamine can be achieved through several methods:
Direct Alkylation: N-ethyl-N-methylethanamine can be synthesized by the alkylation of ethylamine with methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of acetic acid primarily involves the carbonylation of methanol via the Monsanto process, which uses a rhodium catalyst and iodine promoter . N-ethyl-N-methylethanamine can be produced by the reaction of ethylamine with formaldehyde and hydrogen in the presence of a catalyst .
化学反応の分析
Types of Reactions
Oxidation: Acetic acid can undergo oxidation to form carbon dioxide and water.
Reduction: N-ethyl-N-methylethanamine can be reduced to ethylamine and methanol.
Substitution: Both acetic acid and N-ethyl-N-methylethanamine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH₄) for reduction reactions.
Acylating Agents: Acetic anhydride or acetyl chloride for acylation reactions.
Major Products Formed
科学的研究の応用
Acetic acid;N-ethyl-N-methylethanamine has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving amines and acids.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of solvents, plastics, and other industrial chemicals.
作用機序
The mechanism of action of acetic acid;N-ethyl-N-methylethanamine involves its ability to act as both an acid and a base. The acetic acid component can donate a proton (H⁺), while the N-ethyl-N-methylethanamine component can accept a proton, making it a versatile compound in various chemical reactions . The molecular targets and pathways involved depend on the specific reaction and conditions used.
類似化合物との比較
Similar Compounds
N,N-dimethylethanamine: A tertiary amine with similar basic properties.
N-ethylethanamine: A secondary amine with similar structure but different alkyl groups.
Ethyl acetate: An ester formed from ethanol and acetic acid, with similar acidic properties.
Uniqueness
Acetic acid;N-ethyl-N-methylethanamine is unique due to its combination of acidic and basic properties, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it valuable in both research and industrial applications .
特性
CAS番号 |
89803-36-1 |
|---|---|
分子式 |
C7H17NO2 |
分子量 |
147.22 g/mol |
IUPAC名 |
acetic acid;N-ethyl-N-methylethanamine |
InChI |
InChI=1S/C5H13N.C2H4O2/c1-4-6(3)5-2;1-2(3)4/h4-5H2,1-3H3;1H3,(H,3,4) |
InChIキー |
JCJGVEIHVMUYGF-UHFFFAOYSA-N |
正規SMILES |
CCN(C)CC.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2-Chlorobenzoyl)(phenyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B14378242.png)
![1-Chloro-2-[(trimethylsilyl)oxy]bicyclo[2.1.1]hexane-2-carbonitrile](/img/structure/B14378256.png)
![Hexyl[bis(methylsulfanyl)]borane](/img/structure/B14378262.png)
![8-{(E)-[(4-Bromophenyl)methylidene]amino}naphthalene-1-sulfonic acid](/img/structure/B14378270.png)

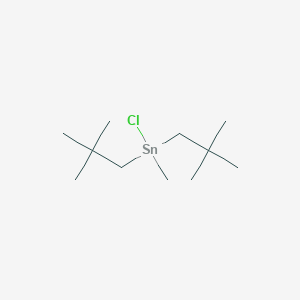
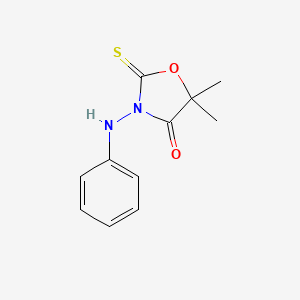
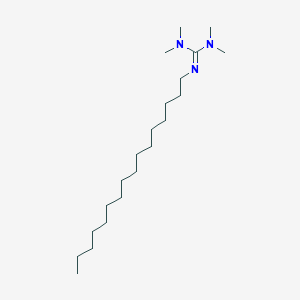
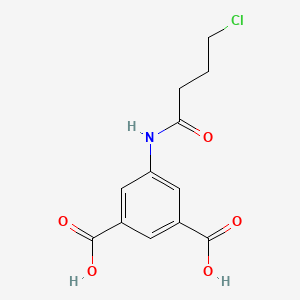
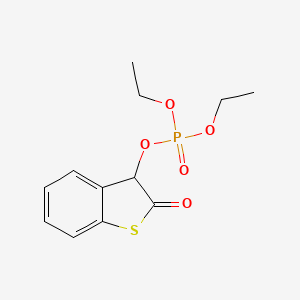
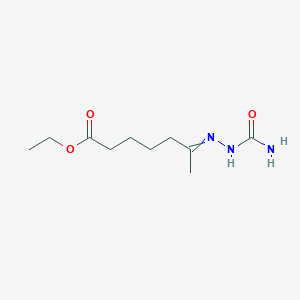
silane](/img/structure/B14378303.png)
